5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8;/h2-5H,1H3,(H2,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHSTYOLSIXEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of m-tolylhydrazine with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The reaction conditions often require heating and the presence of a dehydrating agent to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the tolyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups to the tolyl moiety.
Scientific Research Applications
Medicinal Chemistry and Biological Activities
Cholinesterase Inhibition
One of the prominent applications of 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride is as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit moderate dual inhibition of these enzymes, which is relevant for treating conditions like Alzheimer's disease and myasthenia gravis. For instance, studies report IC50 values ranging from 12.8 to 99.2 µM for AChE inhibition, indicating promising therapeutic potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Various derivatives have demonstrated significant inhibitory effects on cancer cell lines. For example, a study identified a derivative with an IC50 value of 1.18 ± 0.14 µM against several cancer cell lines (HEPG2, MCF7) when evaluated using the TRAP PCR-ELISA assay . Other derivatives showed high potency against breast cancer cell lines (MCF-7) with thymidine phosphorylase inhibitory activity exceeding that of standard drugs like adriamycin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of oxadiazole derivatives. Modifications at different positions on the oxadiazole ring can significantly impact their biological activity. For instance, substituents on the phenyl ring have been shown to influence both the potency and selectivity of these compounds against various biological targets .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of p-toluic hydrazide with appropriate reagents under controlled conditions to yield high-purity products . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Summary Table: Biological Activities of 5-(m-Tolyl)-1,3,4-Oxadiazol-2-Amine Derivatives
Mechanism of Action
The mechanism of action of 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tolyl group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Isomerism (Ortho, Meta, Para)
Physicochemical Properties
*Synthetic yields vary based on substituents and methods.
Hydrochloride Salt vs. Free Amine
The hydrochloride salt enhances aqueous solubility and stability compared to the free amine, a common modification for pharmaceutical applications .
Key Findings and Implications
- Electron-withdrawing groups (e.g., NO₂, halogens) enhance enzyme inhibition but may reduce solubility.
- Hydrogen bonding capacity (e.g., NH₂ group) is critical for target binding .
- Steric effects from substituents like m-tolyl balance activity and synthetic feasibility.
- Halogen size inversely correlates with IC₅₀ in cholinesterase inhibition .
Biological Activity
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the m-tolyl group can influence its reactivity and interaction with biological targets. The oxadiazole moiety is recognized for its ability to participate in hydrogen bonding and other interactions that enhance pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole ring can inhibit various enzymes or receptors, potentially altering their function. Research indicates that the compound may exhibit:
- Anticancer Activity : It has shown promising results against several cancer cell lines.
- Antimicrobial Properties : Investigations into its antibacterial and antifungal activities are ongoing.
- Enzyme Inhibition : It may inhibit enzymes such as alkaline phosphatase and other relevant targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:
-
IC50 Values : The compound has been tested against various cancer cell lines with varying IC50 values. For example:
Cell Line IC50 (µM) PC-3 (Prostate) 0.67 HCT-116 (Colon) 0.80 ACHN (Renal) 0.87
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is notable. Preliminary studies suggest that it may inhibit bacterial growth effectively, although specific IC50 values for these activities are still under investigation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Antitumor Activity : A study reported the synthesis of various oxadiazole derivatives, including this compound, which exhibited significant cytotoxicity against a panel of cancer cell lines .
- Enzyme Inhibition Studies : A recent investigation found that certain oxadiazole derivatives inhibited human alkaline phosphatase with IC50 values significantly lower than standard drugs .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of these compounds to their targets could be enhanced by structural modifications in the oxadiazole ring .
Q & A
Basic: What synthetic methodologies are effective for preparing 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of semicarbazide intermediates with substituted benzaldehydes. For example:
- Step 1: Condensation of 3-methylbenzaldehyde (m-tolualdehyde) with semicarbazide hydrochloride in methanol/water using sodium acetate as a base to form the semicarbazone intermediate .
- Step 2: Cyclization via iodine-mediated oxidative cyclization in anhydrous 1,4-dioxane with K₂CO₃ at 80–95°C for 18–20 hours .
Optimization Tips: - Increase iodine stoichiometry (1.2–1.5 eq) to enhance cyclization efficiency.
- Use high-purity solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to determine optimal termination time .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- ¹H/¹³C-NMR: Identify NH₂ protons (δ 5.5–6.0 ppm) and aromatic protons (δ 7.0–8.0 ppm). Confirm oxadiazole ring carbons (C=N at ~160–165 ppm, C-O at ~170 ppm) .
- FTIR: Detect N-H stretching (3300–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) vibrations .
- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀ClN₃O, expected m/z 211.68) .
- Elemental Analysis: Ensure C, H, N, Cl percentages align with theoretical values (±0.3%) .
Basic: What preliminary biological assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- Disk Diffusion Assay: Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using Mueller-Hinton agar. Measure inhibition zones (≥15 mm suggests strong activity) .
- MIC Determination: Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include controls like ciprofloxacin .
- Antifungal Screening: Assess against Candida albicans via Sabouraud dextrose agar, comparing to fluconazole .
Advanced: How to design SAR studies to improve bioactivity against resistant pathogens?
Methodological Answer:
- Substituent Variation: Modify the m-tolyl group with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (-OCH₃) groups to alter lipophilicity and membrane penetration .
- Bioisosteric Replacement: Replace the oxadiazole ring with thiadiazole or triazole to assess impact on target binding .
- In Silico Screening: Use molecular docking (AutoDock Vina) to prioritize substituents with favorable interactions to bacterial enzymes (e.g., DNA gyrase) .
Advanced: What computational strategies predict binding modes with microbial targets?
Methodological Answer:
- Protein Preparation: Retrieve target structures (e.g., S. aureus LtaS, PDB: 5XJD) and optimize with AMBER force fields.
- Docking Protocols: Perform rigid/flexible docking (Glide or GOLD) to rank poses by binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .
- MD Simulations: Run 100 ns simulations (NAMD/GROMACS) to validate stability of ligand-protein complexes .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Control for Variables: Standardize assay conditions (e.g., pH, inoculum size, solvent DMSO ≤1%) to minimize variability .
- Re-evaluate Substituent Effects: Compare analogues (e.g., 5-(4-chlorophenyl) vs. m-tolyl derivatives) to isolate structural contributors to activity .
- Validate Targets: Use CRISPR knockouts or enzyme inhibition assays (e.g., β-lactamase) to confirm mechanism .
Advanced: What crystallographic methods resolve the compound’s 3D structure?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure Solution: Employ SHELXT for direct methods or SHELXD for Patterson synthesis .
- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate via R-factor (<5%) and Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
